molecular formula C13H11F3O3 B15301194 rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B15301194
M. Wt: 272.22 g/mol
InChI Key: YHNCNDNYOSYDMI-JFGNBEQYSA-N
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Description

rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules.

Preparation Methods

The synthesis of rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves several steps. One efficient and modular approach is based on photochemistry, specifically the [2 + 2] cycloaddition reaction. This method allows for the creation of new building blocks that can be further derivatized through various transformations . The reaction typically requires specific equipment, such as a mercury lamp, which can be technically challenging to scale up .

Chemical Reactions Analysis

rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar bicyclic structures but differ in their functional groups and specific applications The presence of the trifluoromethyl group in rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[21

Properties

Molecular Formula

C13H11F3O3

Molecular Weight

272.22 g/mol

IUPAC Name

(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C13H11F3O3/c14-13(15,16)8-3-1-2-7(4-8)12-5-9(19-6-12)10(12)11(17)18/h1-4,9-10H,5-6H2,(H,17,18)/t9-,10+,12-/m1/s1

InChI Key

YHNCNDNYOSYDMI-JFGNBEQYSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O

Canonical SMILES

C1C2C(C1(CO2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

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